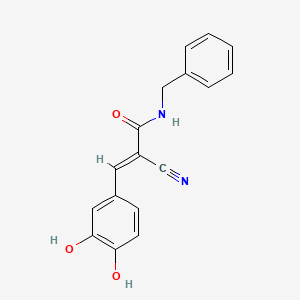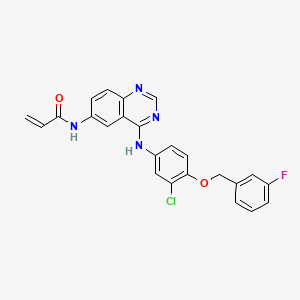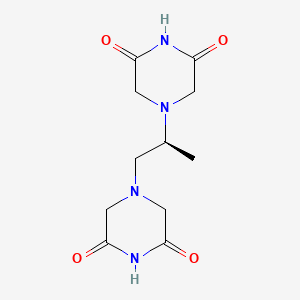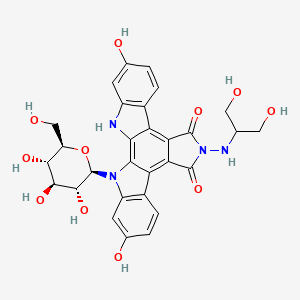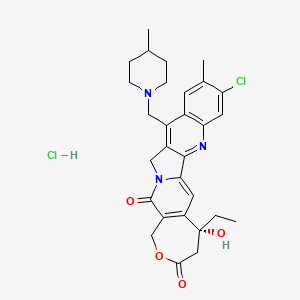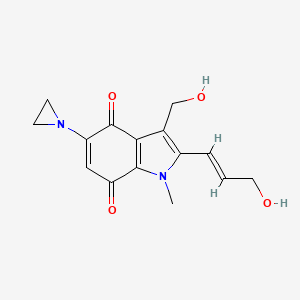
Apaziquona
Descripción general
Descripción
Apaziquone, also known as EO9 and Qapzola, is a small molecule that has been investigated for the treatment of bladder cancer . It is a member of indoles .
Synthesis Analysis
Apaziquone was first synthesized at the University of Amsterdam in 1987 . It was developed as one of a series of derivatives of mitomycin C .Molecular Structure Analysis
Apaziquone is an indolequinone that has three active centers: an aziridinyl group at C5, a vinylic group at C2, and others . Its molecular formula is C15H16N2O4 .Chemical Reactions Analysis
Apaziquone is a prodrug that is activated to DNA damaging species by oxidoreductases, particularly NQO1 . The quinone nucleus of apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone .Physical And Chemical Properties Analysis
Apaziquone has a molecular weight of 288.30 g/mol . It is a member of indoles .Aplicaciones Científicas De Investigación
Apaziquona en Terapia Oncológica
This compound ha mostrado un potencial prometedor como agente anticancerígeno, particularmente en el tratamiento del cáncer oral. Estudios han demostrado su efectividad en la inducción de efectos citotóxicos en células de cáncer oral, lo que ha llevado a su prueba en modelos de xenotrasplantes de cáncer oral en ratones .
Farmacocinética y Farmacodinamia
Como un fármaco biorreductivo, this compound está diseñada para ser activada por oxidorreductasas presentes dentro de los tumores. Esta activación lleva al fármaco a convertirse en un agente dañino para el ADN, que es particularmente efectivo contra el cáncer de vejiga no invasivo muscular .
Ensayos Clínicos y Desarrollo de Medicamentos
This compound ha pasado por varias fases de ensayos clínicos para evaluar su eficacia y perfil de seguridad. El enfoque se ha centrado en su aplicación como tratamiento para el cáncer de vejiga no invasivo muscular, donde ha mostrado beneficios potenciales .
Mecanismo de Acción
El mecanismo mediante el cual this compound ejerce sus efectos implica la activación del profármaco por enzimas como NQO1, que son abundantes en ciertos tipos de tumores. Esta activación lleva a un daño en el ADN dentro de las células cancerosas, contribuyendo a su destrucción .
Terapias Combinadas Potenciales
La investigación también está explorando el uso de this compound en combinación con otros agentes anticancerígenos. El objetivo es mejorar sus efectos terapéuticos y potencialmente superar los mecanismos de resistencia que las células cancerosas pueden desarrollar .
Formulación y Administración de Medicamentos
Se están investigando avances en la formulación de medicamentos para mejorar la administración y la eficacia de this compound. Esto incluye optimizar la concentración y el método de administración para maximizar su actividad anticancerígena al mismo tiempo que se minimizan los efectos secundarios .
Investigación en Biología Molecular
A nivel molecular, los estudios están profundizando en las interacciones específicas entre this compound y el ADN, así como en cómo afecta a varias vías de señalización dentro de las células cancerosas. Esta investigación tiene como objetivo comprender mejor su mecanismo de acción e identificar posibles biomarcadores de respuesta .
Direcciones Futuras
La investigación en curso está buscando nuevas aplicaciones de this compound más allá de sus casos de uso actuales. Esto incluye investigar sus efectos en otros tipos de cáncer y comprender sus resultados a largo plazo en pacientes que se someten a tratamiento .
Mecanismo De Acción
Target of Action
Apaziquone, also known as EO9 and Qapzola, is a prodrug that is activated by oxidoreductases, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1) . The primary targets of Apaziquone are these oxidoreductases present within the tumor .
Mode of Action
Apaziquone is a bioreductive prodrug, meaning it is designed to be activated by enzymes (oxidoreductases) present within the tumor . The quinone nucleus of Apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone in the presence of oxygen, generating superoxide anions .
Biochemical Pathways
Apaziquone belongs to a class of anticancer drugs known as bioreductive drugs . These drugs are designed to be activated by enzymes (oxidoreductases) present within the tumor . The active metabolites of Apaziquone alkylate DNA, leading to apoptosis . This activity is preferentially expressed in neoplastic cells .
Pharmacokinetics
Apaziquone’s pharmacokinetic properties contributed to its failure in phase II clinical trials when administered intravenously . These properties were ideal for loco-regional therapies . Apaziquone demonstrated good anti-cancer activity against non-muscle invasive bladder cancer (NMIBC) when administered intravesically to marker lesions . It was well tolerated with no systemic side effects .
Result of Action
Apaziquone treatment inhibited cell proliferation and induced apoptosis in OSCC cells in vitro . Apaziquone treated OSCC cells showed increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage suggesting induction of apoptosis by Apaziquone in oral cancer cells .
Action Environment
The factors that influence the bioreductive activation process of Apaziquone include the extent of tumor vasculature and pharmacokinetics . The drug’s ability to penetrate through multiple layers of cells and metabolism/sequestration of the drug within cells or the extracellular matrix also play a role . Because of its specific pharmacological properties, Apaziquone is excellently suited for local therapy such as NMIBC .
Análisis Bioquímico
Biochemical Properties
Apaziquone is activated to DNA damaging species by oxidoreductases, particularly NQO1 . This activation allows Apaziquone to interact with and damage DNA, leading to cell death. The nature of these interactions involves the formation of covalent bonds with DNA, which disrupts the normal function of the DNA and leads to cell death .
Cellular Effects
Apaziquone has been shown to have significant effects on various types of cells, particularly cancer cells. It has the ability to kill both aerobic and hypoxic cancer cells . The impact of Apaziquone on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to damage DNA and disrupt normal cellular processes .
Molecular Mechanism
The molecular mechanism of action of Apaziquone involves its activation by oxidoreductases to form DNA damaging species . These species then interact with DNA, forming covalent bonds that disrupt the normal structure and function of the DNA . This disruption leads to changes in gene expression and ultimately cell death .
Temporal Effects in Laboratory Settings
Its poor pharmacokinetic properties contributed to its failure in phase II clinical trials when administered intravenously .
Dosage Effects in Animal Models
It has shown good anti-cancer activity against non-muscle invasive bladder cancer (NMIBC) when administered intravesically .
Metabolic Pathways
Apaziquone is involved in various metabolic pathways due to its interactions with oxidoreductases, particularly NQO1 . These interactions lead to the activation of Apaziquone and its subsequent effects on DNA and cellular processes .
Transport and Distribution
Its poor pharmacokinetic properties suggest that it may have limited distribution when administered intravenously .
Subcellular Localization
As a prodrug, it is likely that it is distributed throughout the cell until it is activated by oxidoreductases .
Propiedades
IUPAC Name |
5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869587 | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114560-48-4 | |
| Record name | Apaziquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apaziquone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apaziquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APAZIQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



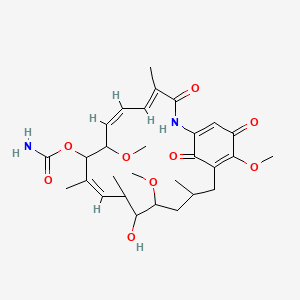
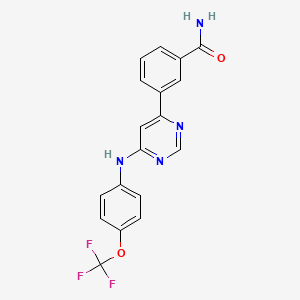
![4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1684431.png)
![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)
![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)
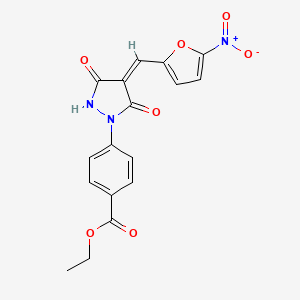
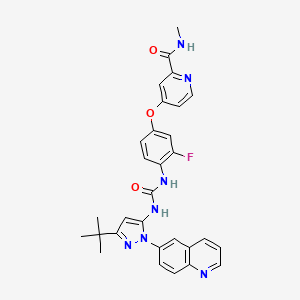
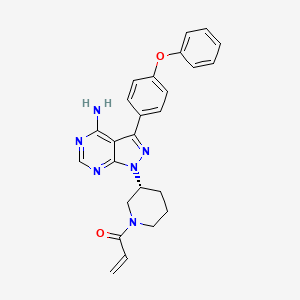
![(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1684443.png)
